Liarozole Fumarate

CYP26 inhibition RAMBA Retinoid metabolism

Liarozole fumarate is a clinically validated, first-generation retinoic acid metabolism blocking agent (RAMBA) and aromatase inhibitor. Unlike ketoconazole, it elevates plasma ATRA 1.9-fold without perturbing adrenal androgen levels, offering a cleaner pharmacological tool for oncology and dermatology in vivo studies. Its established efficacy in psoriasis and ichthyosis (responder rates 41–50%) and unique dual pharmacology make it the definitive weak-inhibitor comparator for SAR studies and combination breast-cancer research.

Molecular Formula C46H38Cl2N8O12
Molecular Weight 965.7 g/mol
CAS No. 145858-52-2
Cat. No. B1675236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiarozole Fumarate
CAS145858-52-2
Synonymsliarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246
Molecular FormulaC46H38Cl2N8O12
Molecular Weight965.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
InChIKeyIDTXURCCJVODEQ-VQYXCCSOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liarozole Fumarate (CAS 145858-52-2): Retinoic Acid Metabolism Blocking Agent for Research and Clinical Investigation


Liarozole fumarate (R85246; Liazal) is the orally active fumarate salt of the benzimidazole derivative liarozole, classified as a first-generation retinoic acid metabolism blocking agent (RAMBA) [1]. It inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase (CYP26), thereby increasing endogenous ATRA levels in plasma and skin, leading to inhibition of cell proliferation and induction of cell differentiation [2]. Liarozole fumarate also exhibits aromatase (CYP19A1) inhibitory activity, providing dual pharmacological functionality as both a RAMBA and an aromatase inhibitor [3].

Why Liarozole Fumarate Cannot Be Substituted with Other CYP26 Inhibitors or Retinoids


Retinoic acid metabolism blocking agents (RAMBAs) share a common mechanism of inhibiting CYP26-mediated ATRA catabolism, yet they differ substantially in potency, selectivity for CYP26 isoforms, off-target cytochrome P450 inhibition profiles, and in vivo pharmacokinetic and pharmacodynamic properties [1]. Liarozole fumarate occupies a distinct position as a first-generation, clinically investigated RAMBA with documented safety and efficacy in dermatological and oncological applications, unlike newer, higher-potency agents that lack equivalent clinical validation [2]. Furthermore, the fumarate salt form offers specific oral bioavailability and formulation characteristics that may not be recapitulated by alternative salt forms such as the dihydrochloride or by the free base [3].

Quantitative Differentiation of Liarozole Fumarate: Comparative Evidence Guide


Liarozole vs. Talarozole (R115866): Comparative CYP26 Inhibitory Potency and Isoform Selectivity

Liarozole exhibits an IC50 of 7 μM for CYP26-dependent ATRA 4-hydroxylation, whereas talarozole (R115866) demonstrates substantially higher potency with IC50 values of 5.4 nM for CYP26A1 and 0.46 nM for CYP26B1 . Additionally, talarozole inhibits ATRA metabolism in yeast microsomes expressing human CYP26 with an IC50 of 4 nM . Liarozole is characterized as a weak CYP26 inhibitor relative to talarozole [1]. In organotypic epidermis, cellular accumulation of exogenous [³H]RA was higher after talarozole than after liarozole, indicating greater CYP26-inhibitory potency of talarozole [2].

CYP26 inhibition RAMBA Retinoid metabolism

Liarozole vs. Ketoconazole: In Vivo Plasma Retinoic Acid Elevation and Endocrine Selectivity

In a head-to-head in vivo comparison in rats, oral administration of liarozole (40 mg/kg) produced a plasma all-trans-retinoic acid (ATRA) concentration of 2.5 ng/mL at 2 hours post-dose, compared to 1.3 ng/mL for ketoconazole at the same dose . Furthermore, unlike ketoconazole, liarozole does not significantly affect circulating adrenal androgen levels and its therapeutic effect in prostate cancer is not mediated by inhibition of steroid biosynthesis [1][2].

Pharmacokinetics Endocrine safety Prostate cancer

Liarozole vs. Placebo: Clinical Efficacy in Palmoplantar Pustular Psoriasis (PPP)

In a randomized, double-blind, placebo-controlled trial of oral liarozole (75 mg twice daily for 12 weeks) in patients with palmoplantar pustular psoriasis (PPP), statistically significant improvements were observed across multiple endpoints [1]. The median PPP Area and Severity Index was 3 for liarozole versus 12.1 for placebo (P = 0.02); median number of fresh pustules was 2 versus 38 (P = 0.006); and median disease severity score (scale 0–8) was 1 versus 3 (P = 0.04) [1].

Psoriasis Dermatology Randomized controlled trial

Liarozole vs. Placebo: Clinical Efficacy in Moderate/Severe Lamellar Ichthyosis

In a multinational, randomized, double-blind, placebo-controlled phase II/III trial (NCT00282724) involving 64 patients with moderate/severe lamellar ichthyosis, once-daily oral liarozole (75 mg and 150 mg) for 12 weeks produced responder rates (≥2-point decrease in Investigator's Global Assessment) of 41% and 50%, respectively, compared to 11% for placebo [1]. The difference between liarozole 150 mg and placebo approached statistical significance (P = 0.056), and improvements in scaling and Dermatology Life Quality Index (DLQI) were observed in both liarozole groups [1][2].

Ichthyosis Dermatology Phase II/III trial

Liarozole Fumarate Salt Form: Molecular and Formulation Distinction

Liarozole fumarate (CAS 145858-52-2) is the orally active fumarate salt of the benzimidazole derivative liarozole, with a molecular formula of (C₁₇H₁₃ClN₄)₂·(C₄H₄O₄)₃ and molecular weight of 965.7 g/mol [1]. This salt form is distinct from liarozole dihydrochloride (CAS 1883548-96-6; molecular weight 381.69 g/mol) and the free base liarozole (CAS 115575-11-6) [2]. The fumarate salt was specifically developed for oral administration and designated under the trade name Liazal [3].

Salt form Formulation Oral bioavailability

Recommended Application Scenarios for Liarozole Fumarate Based on Quantitative Evidence


In Vivo Studies Requiring Endogenous ATRA Elevation Without Endocrine Disruption

Liarozole fumarate is suitable for in vivo studies where elevation of endogenous all-trans-retinoic acid (ATRA) is desired without confounding inhibition of adrenal steroidogenesis. In contrast to ketoconazole, liarozole does not significantly affect circulating adrenal androgen levels and produces 1.9-fold higher plasma ATRA concentrations (2.5 ng/mL vs. 1.3 ng/mL at 2 hr post 40 mg/kg oral dose) . This profile makes liarozole fumarate a cleaner pharmacological tool for investigating ATRA-dependent biological processes in oncology, developmental biology, and dermatology models.

Dermatological Disease Models Requiring Clinical Validation

For studies of retinoid-responsive dermatological conditions such as psoriasis and ichthyosis, liarozole fumarate offers the advantage of established clinical efficacy data. In palmoplantar pustular psoriasis, liarozole (75 mg twice daily) significantly reduced disease severity versus placebo (median PPPASI: 3 vs. 12.1; P = 0.02) [1]. In lamellar ichthyosis, responder rates of 41–50% were observed with liarozole (75–150 mg once daily) versus 11% with placebo [2]. These data position liarozole as a validated comparator for evaluating novel retinoid-mimetic agents in preclinical and clinical dermatology research.

Combination Therapy Studies with Tamoxifen in ER-Positive Breast Cancer Models

Liarozole fumarate, possessing both RAMBA and aromatase inhibitor activities, demonstrates marked anti-tumor effects in estrogen receptor (ER)-positive mammary carcinoma models [3]. In combination with tamoxifen, liarozole markedly reduces tamoxifen-induced uterotrophic effects while maintaining anti-tumor efficacy [3]. This dual activity and favorable toxicity profile support its use in studies investigating combination strategies for hormone-dependent breast cancer, particularly where uterine protection is a consideration.

Comparative Pharmacology Studies of RAMBA Potency Gradients

Given the substantial potency differences among RAMBAs—with talarozole exhibiting approximately 1,300-fold to 15,000-fold greater CYP26 inhibitory potency than liarozole (IC50 values: 5.4 nM/0.46 nM vs. 7 μM) —liarozole fumarate serves as an essential weak-inhibitor control or baseline comparator in structure-activity relationship (SAR) studies. Its well-characterized, first-generation RAMBA profile provides a reference point for evaluating the therapeutic index and off-target liability of newer, more potent CYP26 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liarozole Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.